molecular formula C6H6N4O B1169180 methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate CAS No. 123060-28-6

methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate

Cat. No.: B1169180
CAS No.: 123060-28-6
M. Wt: 150.14 g/mol
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Description

Methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate is a specialized organic compound featuring a methanimidate ester group (CH₃O–N=CH–) attached to a (Z)-configured 2-amino-1,2-dicyanoethenyl moiety. This compound serves as a key intermediate in heterocyclic synthesis, particularly for generating 5-amino-4-cyanoimidazoles under basic conditions . Its structure enables nucleophilic reactions at the imidate group, making it reactive toward alkoxyamines and other nucleophiles.

Properties

IUPAC Name

methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O/c1-11-4-10-6(3-8)5(9)2-7/h4H,9H2,1H3/b6-5-,10-4?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLOFYQKDSXQUCR-DNXVOADVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=NC(=C(C#N)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC=N/C(=C(/C#N)\N)/C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate typically involves the reaction of diaminomaleonitrile with methoxyacetylene in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale batch reactions with optimized reaction parameters to achieve high yields and purity .

Chemical Reactions Analysis

methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted products. Common reagents and conditions used in these reactions include mild to moderate temperatures, appropriate solvents, and catalysts to facilitate the reactions.

Scientific Research Applications

methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate involves its interaction with various molecular targets and pathways. The compound’s reactivity is attributed to the presence of multiple functional groups, including amino, methoxymethylenamino, and nitrile groups. These functional groups enable the compound to participate in various chemical reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation in Methanimidamide Derivatives

a) N-[(1Z)-2-Amino-1,2-Dicyanoethenyl]-N'-(Phenylmethoxy)Methanimidamide (CAS 245126-93-6)
  • Molecular Formula : C₁₂H₁₁N₅O
  • Molecular Weight : 241.25 g/mol
  • Key Differences: Substituent: Phenylmethoxy (OCH₂C₆H₅) instead of methyl (OCH₃). This substituent variation may also enhance stability in non-polar solvents or biological membranes .
b) Formimidate Esters in Cyclization Reactions

Methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate reacts with alkoxyamines (e.g., NH₂OCH₃ or NH₂OCH₂Ph) to form O-alkyloximes, which cyclize to 5-amino-4-cyanoimidazoles in ethanolic NaOH . Comparable formimidate esters with larger alkoxy groups (e.g., benzyl) may exhibit slower reaction kinetics due to steric hindrance, though yields remain high (>80%).

Functional Group Comparison with Acetamide Derivatives

While structurally distinct, chloroacetamide pesticides (e.g., alachlor, pretilachlor) share functional group motifs (amide bonds) but differ in reactivity. For example:

  • Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) :
    • Contains a chloroacetamide core with methoxymethyl and diethylphenyl groups.
    • Contrast : The target compound’s imidate group (N=CH–OCH₃) is more electrophilic than alachlor’s acetamide (CONH–), enabling nucleophilic cyclization rather than herbicidal activity .

Data Table: Key Properties and Reactivity of Comparable Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (R) Key Reaction/Application
This compound C₈H₇N₅O 205.18 (calculated) OCH₃ Precursor for imidazole synthesis
N-[(1Z)-2-amino-1,2-dicyanoethenyl]-N'-(phenylmethoxy)methanimidamide C₁₂H₁₁N₅O 241.25 OCH₂Ph Not specified; structural analog
5-Amino-4-cyanoimidazole (cyclization product) C₄H₃N₅ 121.10 (calculated) Heterocyclic building block

Biological Activity

Methyl N-[(Z)-2-amino-1,2-dicyanoethenyl]methanimidate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound can be represented structurally as follows:

Structure C5H6N4\text{Structure }\text{C}_5\text{H}_6\text{N}_4

This compound features a methanimidate functional group linked to a dicyanoethenyl moiety, which is significant for its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Research indicates that it may exhibit:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has the potential to inhibit the growth of certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or function.
  • Anticancer Properties : There is emerging evidence that this compound can induce apoptosis in cancer cell lines. This effect might be mediated through the activation of specific signaling pathways that lead to programmed cell death.

Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry investigated the antimicrobial properties of various imidate derivatives, including this compound. The findings indicated:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL

These results suggest that the compound possesses moderate antibacterial activity against these strains.

Anticancer Activity

In another study focusing on cancer cell lines, this compound was tested for its cytotoxic effects:

Cell LineIC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)18

The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, suggesting its potential as an anticancer agent.

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